molecular formula C7H7BrClN3 B13008055 7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B13008055
M. Wt: 248.51 g/mol
InChI Key: AKFAYHHXCAZRDH-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS: 52333-31-0) is a halogenated heterocyclic compound with the molecular formula C₇H₃BrClN₃. Its structure features a pyrido[2,3-b]pyrazine core substituted with bromine and chlorine at positions 7 and 6, respectively (Figure 1). The tetrahydropyrido moiety reduces aromaticity, enhancing solubility and reactivity compared to fully aromatic analogues .

Properties

Molecular Formula

C7H7BrClN3

Molecular Weight

248.51 g/mol

IUPAC Name

7-bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H7BrClN3/c8-4-3-5-7(12-6(4)9)11-2-1-10-5/h3,10H,1-2H2,(H,11,12)

InChI Key

AKFAYHHXCAZRDH-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC(=C(C=C2N1)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a brominated and chlorinated pyridine derivative with a suitable amine can lead to the formation of the desired pyrazine ring system.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to more complex ring systems.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a potential lead compound for drug discovery.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for the development of new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogenated Pyrido[2,3-b]pyrazine Derivatives

7-Bromo-6-iodo-2,3-diphenylpyrido[2,3-b]pyrazine (4b)
  • Synthesis : Produced via iodine substitution of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine (4a) using I₂ and Na₂S₂O₃, yielding 5% .
  • Key differences :
    • Higher steric hindrance due to iodine substitution reduces reactivity and synthetic yield compared to the chloro-bromo analogue.
    • Diphenyl groups enhance π-stacking but reduce solubility.
8-Bromo-7-iodo-2,3-diphenylpyrido[3,4-b]pyrazine (3b)
  • Synthesis : Achieved via iodine substitution of 8-bromo-2,3-diphenylpyrido[3,4-b]pyrazine (3a) with 67% yield .
  • Key differences :
    • Pyrido[3,4-b]pyrazine core alters electronic properties, increasing electrophilicity at position 6.
    • Higher yield suggests better compatibility of iodine with the pyrido[3,4-b]pyrazine scaffold.

Non-Halogenated Pyrido[2,3-b]pyrazine Derivatives

2,3-Diphenyl-8-(2-thienyl)pyrido[2,3-b]pyrazine (2d)
  • Synthesis : Suzuki coupling of 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine (2b-I) with 2-thienylboronic acid yields 75% .
  • Key differences :
    • Thienyl substitution introduces sulfur-based conjugation, altering optoelectronic properties.
    • Higher synthetic efficiency compared to halogenated derivatives due to Pd-catalyzed coupling.
8-(N-Pyrrolyl)-2,3-diphenylpyrido[2,3-b]pyrazine (2i)
  • Synthesis : Copper-catalyzed N-arylation of 2b-I with pyrrole yields 67% .
  • Key differences: Pyrrolyl substituents enhance π-donor capacity, improving charge transport in materials science applications.

Bioactive Pyrido[2,3-b]pyrazine Analogues

3-(3'-Nitrophenyl)pyrido[2,3-b]pyrazine (6n)
  • Bioactivity : Dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values of 0.466 μM and 1.89 μM , respectively .
  • Key differences :
    • Nitrophenyl group enhances electron-withdrawing effects, critical for enzyme inhibition.
    • Absence of halogens reduces metabolic stability compared to bromo-chloro derivatives.

Comparative Analysis Table

Compound Molecular Formula Substituents Synthesis Yield Key Applications Reference
7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine C₇H₃BrClN₃ Br (C7), Cl (C6) N/A Pharmaceutical intermediates
7-Bromo-6-iodo-2,3-diphenylpyrido[2,3-b]pyrazine (4b) C₁₉H₁₂BrIN₂ Br (C7), I (C6), 2×Ph 5% Material science
2,3-Diphenyl-8-(2-thienyl)pyrido[2,3-b]pyrazine (2d) C₂₃H₁₅N₃S 2×Ph, 2-thienyl (C8) 75% Optoelectronics
3-(3'-Nitrophenyl)pyrido[2,3-b]pyrazine (6n) C₁₃H₈N₄O₂ 3-nitrophenyl (C3) N/A Neurodegenerative disease therapy

Key Findings and Implications

Halogen Effects : Bromine and chlorine substituents in the target compound improve metabolic stability and electrophilicity compared to iodine or phenyl derivatives, making it suitable for drug development .

Synthetic Challenges : Low yields in iodine-substituted derivatives (e.g., 4b, 5%) highlight the sensitivity of pyrido[2,3-b]pyrazine scaffolds to steric hindrance .

Bioactivity : Nitrophenyl and thienyl analogues demonstrate superior enzyme inhibition and optoelectronic properties, respectively, but lack the balanced reactivity of bromo-chloro derivatives .

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